![molecular formula C17H17N5O2 B7564666 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide, also known as MTMP, is a novel compound that has gained significant attention in scientific research. MTMP belongs to the class of tetrazole-containing compounds and has been found to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide is not fully understood. However, it has been suggested that 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide inhibits the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide's ability to inhibit the production of prostaglandins may explain its anti-inflammatory and analgesic activities.
Biochemical and Physiological Effects
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has been found to exhibit potent cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells by activating caspase enzymes. Additionally, 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models. This suggests that 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. However, its solubility in water is limited, which may pose challenges in certain experiments. Additionally, further studies are needed to determine its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide research. One potential direction is to investigate its potential as an anticancer drug. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, its potential therapeutic applications in the treatment of inflammatory diseases should be explored further. Furthermore, the development of novel derivatives of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide can be synthesized using a simple one-pot reaction between 2-bromoacetophenone, 3-aminophenyltetrazole, and methoxyamine hydrochloride. The reaction is carried out in the presence of potassium carbonate and acetonitrile as a solvent. The yield of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide is high, and the purity can be improved using column chromatography.
Aplicaciones Científicas De Investigación
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has shown promising biological activities, making it a potential candidate for drug discovery. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. Additionally, 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has shown potent cytotoxic effects against various cancer cell lines. Its ability to inhibit the growth of cancer cells makes it a promising candidate for anticancer drug development.
Propiedades
IUPAC Name |
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-16(19-20-21-22)13-9-6-10-14(11-13)18-17(23)15(24-2)12-7-4-3-5-8-12/h3-11,15H,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITAYJBNURBZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)
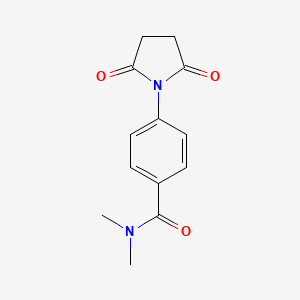
![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
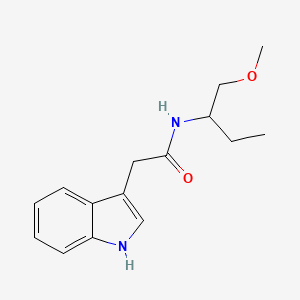
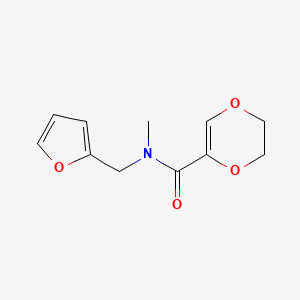
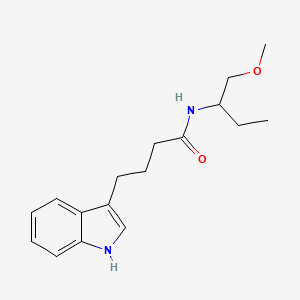
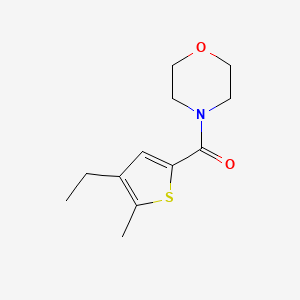
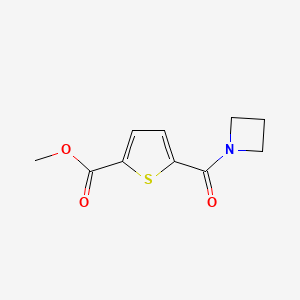
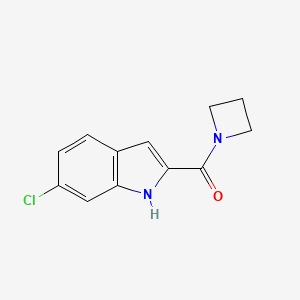
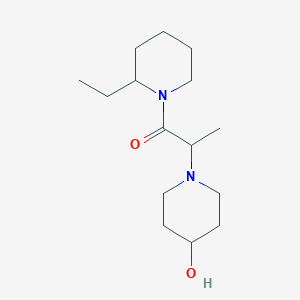
![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)